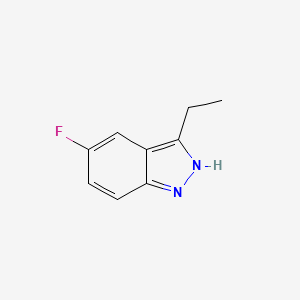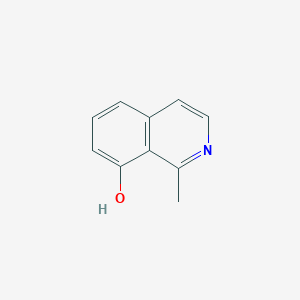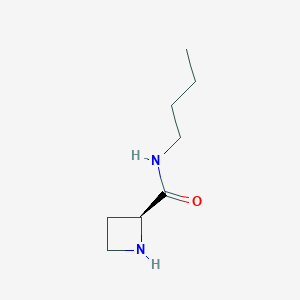
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by its molecular formula C10H14N2 and a molecular weight of 162.23 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of phenylethylamine with aldehydes in the presence of acidic catalysts, such as hydrochloric acid, at elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .
Comparación Con Compuestos Similares
- 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
- 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
8-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9,12H,5-6,11H2,1H3 |
Clave InChI |
BTWLMPRGKZLLHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)CC(CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)

![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)






![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
